Manganese chloride is an inorganic compound with the chemical formula . It exists primarily in three forms: anhydrous manganese chloride, manganese chloride dihydrate (), and manganese chloride tetrahydrate (). Among these, the tetrahydrate is the most commonly encountered form. Manganese chloride appears as a pale pink crystalline solid, a characteristic color attributed to its high-spin d^5 electronic configuration typical of manganese(II) compounds
Manganese chloride tetrahydrate is considered moderately toxic upon ingestion or inhalation. It can irritate the skin, eyes, and respiratory tract. Exposure to high concentrations can cause central nervous system depression and other health problems.
Manganese plays a crucial role in biological systems, primarily as a cofactor for several enzymes involved in metabolism and antioxidant defense. Manganese chloride has been studied for its potential therapeutic applications, particularly in neurology. It has been investigated for its effects on neuroimaging and as a possible treatment for neurological disorders due to its role in enzyme activation and antioxidant activity
Research has shown that manganese ions can interact with various biological systems and compounds. For instance, aqueous solutions of manganese chloride are utilized in nuclear magnetic resonance spectroscopy to study phospholipid vesicles. The paramagnetic nature of manganese affects relaxation times, providing insights into vesicle structure and dynamics
Manganese chloride shares similarities with other manganese compounds but has unique properties that distinguish it: Manganese chloride's unique solubility characteristics and its role as a precursor for various organomanganese compounds make it particularly valuable in both industrial and laboratory settings
Irritant;Environmental Hazard Compound Chemical Formula Key Features Manganese(II) sulfate MnSO₄ More soluble in water; used in fertilizers. Manganese(II) oxide MnO Acts as a catalyst; less soluble than chlorides. Manganese(III) chloride MnCl₃ Hypothetical; exists mainly as adducts. Potassium permanganate KMnO₄ Strong oxidizing agent; used in disinfection. Manganese(IV) oxide MnO₂ Used in batteries; more stable than Mn(II) salts.
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Related CAS
20603-88-7 (dihydrate)
16397-91-4 (Parent)
7773-01-5 (Parent)
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 5 of 103 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 98 of 103 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (36.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (39.8%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Mechanism of Action
A study was carried out to investigate whether metallothionein can be induced in primary cultures of rat hepatocytes by heavy metals and organic chemicals. The cells were isolated from male Sprague-Dawley-rats after a single pass perfusion of the liver with collagenase-II. The metallothionein concentration was determined by a cadmium/hemoglobin radioassay procedure. The following compounds were tested: cadmium chloride; mercuric chloride; nickel chloride; cobalt chloride; lead acetate; manganese chloride; zinc chloride; sodium vanadate; ethanol; urethane; L-2-oxothiozolidine-4-carboxylate (L-OTCA); and dexamethasone. The cells were incubated for 48 hours with the chemical compounds in concentrations of less than 1.5 percent of the volume of the culture medium. In addition to monitoring the levels of metallothionein, the viability of the cells was assessed by measuring the protein synthesis activity and the cellular potassium ion concentration. ZnCl2 caused a 22 fold increase in the concentration of metallothionein, the mercury compound a 6.4 fold increase, and cadmium, cobalt and nickel compounds as well as dexamethasone caused two to four fold increases. The other compounds caused no changes. The authors conclude that those chemicals which cause metallothionein increases in-vitro should be classified as direct acting inducers while those that cause increases in-vivo should be classified as indirect acting inducers.
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Absorption Distribution and Excretion
... IN 17 HUMANS EXPOSED TO A NEBULIZED SOLN OF MANGANESE CHLORIDE ... 40-70% OF DEPOSITED AMT WAS RECOVERED IN FECES.
... /IT WAS/ FOUND THAT 11 NORMAL INDIVIDUALS ... ABSORBED AN AVG OF 3% OF A DOSE OF 200 UG MANGANESE CHLORIDE LABELLED WITH (54)-MN. /FROM OCCUPATIONAL EXPOSURE/ IN 6 HEALTHY MINERS, 6 WORKERS WITH SIGNS OF MANGANESE POISONING & 13 ANEMIC SUBJECTS ABSORPTION WAS 3, 4 & 7.5%, RESPECTIVELY.
DAILY IP INJECTIONS OF MANGANESE CHLORIDE (2.2 MG/KG) FOR 120 DAYS TO RATS RESULTED IN INCR IN MANGANESE CONTENT OF CEREBRUM, CEREBELLUM & REST OF BRAIN BY 37, 55 & 135%, RESPECTIVELY.
For more Absorption, Distribution and Excretion (Complete) data for MANGANESE CHLORIDE (14 total), please visit the HSDB record page.
Associated Chemicals
Wikipedia
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Methods of Manufacturing
Industrial preparation of manganese chloride is based either on the reaction of aqueous hydrochloric acid with manganese(IV) oxide ore, manganese(II) oxide, manganese carbonate, or on direct chlorination of manganese metal or ferromanganese...
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Interactions
Levels of dopamine (DA), dihydroxyphenylacetic acid (DOPAC), homovanillic acid (HVA), noradrenaline (NA), glutathione (GSH), ascorbic acid (AA), dehydroascorbic acid (DHAA) & uric acid (UA) were determined in the striatum &/or in the brainstem of 3-month-old male Wistar rats after subchronic oral exposure to MnCl2 (20 mg kg-1 daily) alone or associated to buthionine (S,R)sulphoximine-ethyl ester (BSO-E), an inhibitor of GSH synthesis. The NA, DA, DOPAC, GSH & glutathione disulphide (GSSG) concentrations were also determined in PC12 cells incubated with Mn alone or associated with either BSO-E or AA. When PC12 cells were incubated with AA, cellular AA & DHAA concns were also determined. It was found that BSO-E: (a) decr GSH levels in the striatum & in the brainstem; (b) potentiated the Mn-induced incr in AA oxidation & uric acid formation in both brain regions; & (c) potentiated the Mn-induced DA & NA depletion in the brainstem. Moreover, the changes in striatal DA metab induced by the BSO-E association with Mn (decr in DA, DOPAC & HVA levels & in the DOPAC + HVA/DA ratio) are consistent with the hypothesis of a loss of dopaminergic neurons. In PC12 cells, BSO-E decr GSH & GSSG levels & potentiated the Mn-induced decr- in DA & NA concns. On the contrary, AA antagonized the Mn-induced DA & NA depletion. AA antagonized also the Mn- & MN+BSO-induced decr in PC12 cells viability. In conclusion, the impairment of neuronal antioxidant system activity plays a permissive role in the oxidative stress-mediated Mn neurotoxicity.
Manganese concentrates in the ventral mesencephalon of male Sprague-Dawley rats after intrathecal administration of MnCl2. We tested the hypothesis that Mn concn in the CNS, particularly in the ventral mesencephalon, is decreased by inhibiting dopamine reuptake using cocaine or by decreasing dopamine concns using reserpine. The intrathecal admin of Mn (250 mug Mn/rat as MnCl2) caused the Mn concn in the ventral mesencephalon to incr f ministration. Cocaine or reserpine decr the Mn concn in the ventral mesencephalon, occipital pole, frontal lobe & caudate putamen but did not change the Mn concn in the cerebellum. The results indicate that the mechanism(s) by which Mn is concentrated in many brain regions can be inhibited by cocaine, a dopamine reuptake inhibitor, or by reserpine, a dopamine depleter, & suggest that the Mn concn in the CNS is related to dopamine reuptake &/or concn.
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